molecular formula C15H14N2O3S B246185 1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole

1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole

Cat. No. B246185
M. Wt: 302.4 g/mol
InChI Key: FYUWKJWJGQARSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole, also known as EBSI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBSI is a benzimidazole derivative that has been synthesized through various methods, including the reaction of 4-ethoxybenzenesulfonyl chloride with o-phenylenediamine.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of tubulin polymerization. 1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole for lab experiments is its high purity, which can be obtained through recrystallization. 1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole is also relatively stable and can be stored for extended periods of time without significant degradation. However, 1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole is not readily soluble in water, which may limit its use in certain experiments.

Future Directions

For the study of 1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole include the development of novel anticancer agents and the synthesis of novel materials with unique properties.

Synthesis Methods

The synthesis of 1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole involves the reaction of 4-ethoxybenzenesulfonyl chloride with o-phenylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as chloroform or dichloromethane. The product is then purified through recrystallization to obtain a high yield of pure 1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole.

Scientific Research Applications

1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In materials science, 1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In environmental science, 1-(4-Ethoxy-benzenesulfonyl)-1H-benzoimidazole has been studied for its potential use as a corrosion inhibitor for metal surfaces.

properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C15H14N2O3S/c1-2-20-12-7-9-13(10-8-12)21(18,19)17-11-16-14-5-3-4-6-15(14)17/h3-11H,2H2,1H3

InChI Key

FYUWKJWJGQARSL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32

solubility

42.4 [ug/mL]

Origin of Product

United States

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